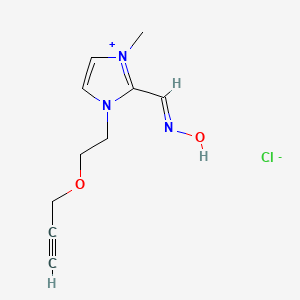
1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo-naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired compound in 30-96% overall yield .
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. For example, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can produce trisubstituted 2-amino-1,8-naphthyridines .
Chemical Reactions Analysis
1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce reduced imidazo-naphthyridine derivatives .
Scientific Research Applications
1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s unique structure and biological activities make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a c-Met kinase inhibitor, which plays a crucial role in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound can disrupt these cellular processes, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
1-Methyl-1H-imidazo(4,5-b)(1,7)naphthyridin-2-amine can be compared with other similar compounds, such as:
1,8-Naphthyridines: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
1,6-Naphthyridines: These compounds are known for their pharmacological activities, such as anticancer, anti-HIV, and anti-inflammatory effects.
Imidazo[4,5-h][1,6]naphthyridin-2(3H)-one: This compound is a c-Met kinase inhibitor and shares structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
157730-35-3 |
|---|---|
Molecular Formula |
C10H9N5 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
1-methylimidazo[4,5-b][1,7]naphthyridin-2-amine |
InChI |
InChI=1S/C10H9N5/c1-15-8-4-6-2-3-12-5-7(6)13-9(8)14-10(15)11/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
ISTKKTAIKRCSBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C3C=NC=CC3=C2)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)



![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)


